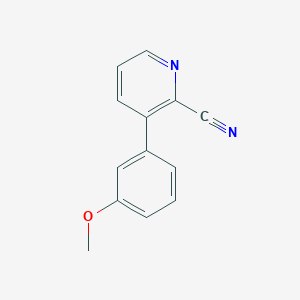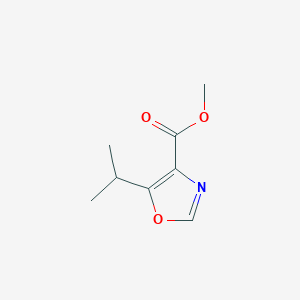
methyl 5-isopropyloxazole-4-carboxylate
Overview
Description
methyl 5-isopropyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl ester group at the 4-position and an isopropyl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyloxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 5-isopropyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives.
Scientific Research Applications
methyl 5-isopropyloxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-isopropyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
methyl 5-isopropyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(1-methylethyl)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Methyl 5-(1-methylethyl)-1,3-imidazole-4-carboxylate: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
Methyl 5-(1-methylethyl)-1,3-pyrazole-4-carboxylate: Contains two adjacent nitrogen atoms in the ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different heteroatoms in the ring
Properties
CAS No. |
72030-85-4 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 |
InChI Key |
UKMVXKZWKHQESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
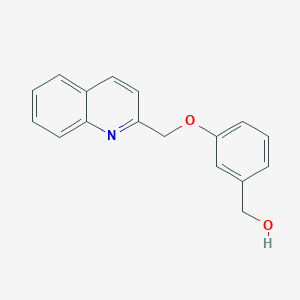
![2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL](/img/structure/B8794943.png)
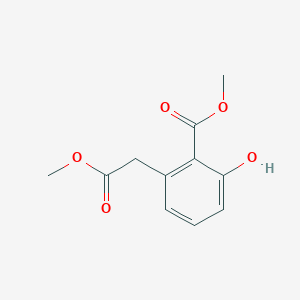
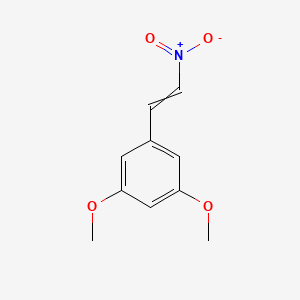
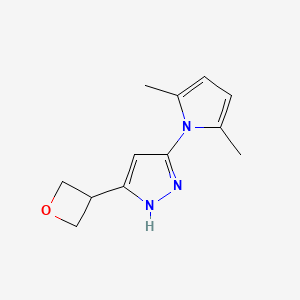
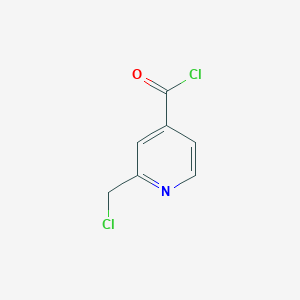
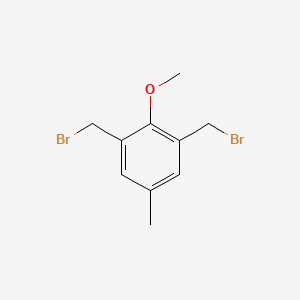
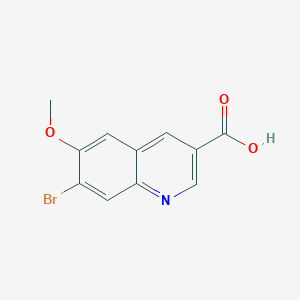
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B8795000.png)
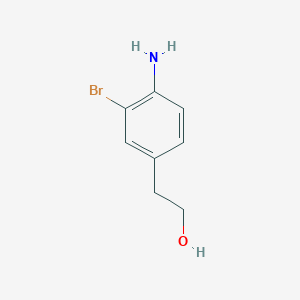

![2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride](/img/structure/B8795031.png)
